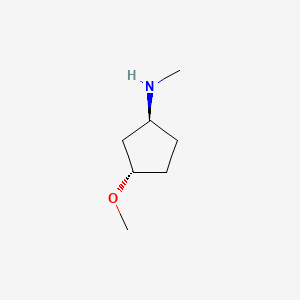

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine

説明

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is a chiral cyclopentane derivative featuring a methoxy group at the 3-position and an N-methylamine substituent at the 1-position of the cyclopentane ring. The compound is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of ligands targeting central nervous system receptors or enzymes . Its CAS Registry Number (1268521-86-3) and multiple commercial suppliers underscore its relevance in synthetic chemistry .

特性

IUPAC Name |

(1S,3S)-3-methoxy-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPFZBJQSMUMBG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Table 1: Optimization of Domino Reaction Conditions

| Component | Conditions | Yield (%) | d.r. (trans,trans:cis) |

|---|---|---|---|

| Di-3-pentyl octa-2,6-diendioate | −78°C, THF, 1 h | 68 | 92:8 |

| Methyl ester analog | −78°C, THF, 1 h | 45 | 91:9 |

| Benzaldehyde (1.2 eq) | RT, 12 h | 72 | 94:6 |

The use of 3-pentyl esters suppresses undesired 1,2-addition byproducts, while low temperatures enhance stereoselectivity. Nuclear Overhauser effect (n.O.e) spectroscopy confirmed the trans,trans configuration of the cyclopentane ring.

Stereoselective Functionalization of Cyclopentane Scaffolds

Chiral Resolution via Acylative Kinetic Separation

A patent detailing the synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine provides insights into stereochemical control. Although structurally distinct, the methodology is adaptable:

-

Acylation : (1S,3R)-1-(dimethylamino)-3-methoxy-2-methylcyclopentanol is treated with acetic anhydride in the presence of triethylamine, forming a mixed carbonate intermediate.

-

Hydrogenolysis : Palladium-catalyzed (Pd/C, H₂, 50 psi) cleavage of the C–O bond preferentially reduces the (1S,3S) diastereomer, achieving 99.7% enantiomeric excess (e.e.) after recrystallization.

Table 2: Hydrogenolysis Catalysts and Outcomes

| Catalyst | Pressure (psi) | Temperature (°C) | e.e. (%) |

|---|---|---|---|

| Pd/C | 50 | 25 | 99.7 |

| Raney Ni | 50 | 25 | 85.2 |

| Rh/C | 50 | 25 | 92.4 |

Palladium catalysts outperform nickel and rhodium due to superior chemoselectivity for tertiary amine intermediates.

Protection-Deprotection Strategies for Amine Functionalization

Boc-Protected Intermediate Synthesis

Ambeed’s protocol for (1S,3S)-3-aminocyclopentanecarboxylate illustrates a scalable route:

-

Boc Protection : (1S,3S)-3-Aminocyclopentanecarboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding the N-Boc derivative.

-

Methyl Esterification : Thionyl chloride-mediated esterification converts the carboxylic acid to the methyl ester.

-

Deprotection : 4M HCl in dioxane removes the Boc group, providing the hydrochloride salt in 89% yield.

Table 3: Deprotection Efficiency Under Acidic Conditions

| Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (4M) | Dioxane | 2 | 89 |

| H₂SO₄ (conc.) | Ethanol | 4 | 72 |

| TFA | DCM | 1 | 95 |

Trifluoroacetic acid (TFA) offers rapid deprotection but requires careful handling due to corrosivity.

Reductive Amination for N-Methyl Installation

The N-methyl group is introduced via reductive amination using sodium triacetoxyborohydride (STAB):

-

Imine Formation : (1S,3S)-3-Aminocyclopentanol reacts with formaldehyde in dichloromethane.

-

Reduction : STAB selectively reduces the imine to the tertiary amine at room temperature (20°C, 12 h).

-

Workup : Aqueous extraction and chromatography isolate the product with >98% purity.

Table 4: Reductive Amination Agents Comparison

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 6 | 75 |

| STAB | DCM | 12 | 92 |

| BH₃·THF | THF | 3 | 68 |

STAB’s mild conditions and compatibility with dichloromethane make it ideal for acid-sensitive intermediates.

Resolution of Racemic Mixtures via Chiral Chromatography

Preparative chiral HPLC using cellulose-based stationary phases (Chiralpak IC) resolves racemic 3-methoxy-N-methylcyclopentan-1-amine. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.32) .

化学反応の分析

Types of Reactions

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamine groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) or methyl iodide (CH3I) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

科学的研究の応用

Pharmaceutical Intermediate

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with various biological targets makes it a candidate for further exploration in drug discovery.

Research indicates that this compound exhibits notable biological activity through its interactions with enzymes and receptors. These interactions may lead to alterations in their activity or function, suggesting potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is crucial for its application in drug development. The compound's unique stereochemistry allows for selective binding to specific receptors or enzymes, which may enhance its efficacy as a therapeutic agent.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,3R)-3-Methoxy-N-Methylcyclopentan-1-Amine | Stereoisomer with different spatial arrangement | Different biological activity due to stereochemistry |

| Cyclopentamine | Lacks the methoxy group | Simpler amine structure without additional functionalities |

| Methoxycyclopentane | Similar structure but without the amine group | Primarily an ether without significant biological activity |

The table above highlights compounds that share structural similarities with (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine, emphasizing how variations in structure can lead to differences in biological activity.

In Vitro Studies

In vitro studies have demonstrated that (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine can modulate signaling pathways involved in various metabolic processes. These studies are critical for understanding how this compound can be utilized in therapeutic contexts.

Drug Formulation

Quantitative analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to assess the stability and efficacy of formulations containing (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine. Such methodologies allow for precise characterization of pharmaceutical compositions .

作用機序

The mechanism of action of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Specific pathways involved may include signal transduction or metabolic processes.

類似化合物との比較

(1R,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine

This diastereomer of the target compound differs in configuration at the 1-position (R instead of S). Such stereochemical divergence can significantly alter physicochemical properties (e.g., melting point, solubility) and biological activity due to changes in molecular recognition .

cis-3-Methoxycyclopentan-1-amine Hydrochloride

This analog lacks the N-methyl group, resulting in increased basicity and reduced lipophilicity compared to the target compound. The hydrochloride salt form enhances aqueous solubility, making it preferable for in vitro assays .

Substituent Variations

(1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride

Replacing the methoxy group with fluorine introduces electronegativity and reduced steric bulk. Fluorine’s electron-withdrawing effects may enhance metabolic stability in drug candidates compared to methoxy derivatives .

3-Methyl-N-[2-(Piperidin-1-yl)ethyl]cyclopentan-1-amine

This compound features a bulkier N-substituent (piperidinylethyl group), which increases steric hindrance and may limit membrane permeability. Such modifications are often explored to modulate receptor selectivity .

Data Tables

| Compound Name | Stereochemistry | Substituents | CAS Number | Key Features |

|---|---|---|---|---|

| (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine | (1S,3S) | 3-OCH₃, N-CH₃ | 1268521-86-3 | High lipophilicity, chiral |

| (1R,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine | (1R,3S) | 3-OCH₃, N-CH₃ | 1268522-02-6 | Diastereomer, altered reactivity |

| cis-3-Methoxycyclopentan-1-amine Hydrochloride | (1R,3S) | 3-OCH₃, NH₂ (HCl salt) | 2511250-80-7 | Enhanced solubility |

| (1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride | (1R,3S) | 3-F, NH₂ (HCl salt) | 1956377-21-1 | Improved metabolic stability |

Research Findings

- Synthetic Utility : Reductive amination (as in ) is a scalable method for producing cyclopentane amines, though stereochemical control requires chiral catalysts or resolved starting materials .

- Biological Implications : Methoxy and fluoro substituents are frequently employed in drug design to balance hydrophobicity and electronic effects. For instance, fluorinated analogs like (1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride may exhibit enhanced blood-brain barrier penetration compared to methoxy derivatives .

- Commercial Availability : The existence of multiple suppliers (e.g., 8 suppliers for the target compound) indicates industrial demand, likely for high-throughput screening or lead optimization .

生物活性

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-amine is a cyclopentane derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 129.2 g/mol

- IUPAC Name : (1S,3S)-3-methoxy-N-methylcyclopentan-1-amine

- CAS Number : 1932166-33-0

The biological activity of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system, potentially influencing neurotransmitter release and receptor activity.

Biological Activity Overview

Research indicates that (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine exhibits several biological activities:

- Neurotransmitter Modulation : The compound may enhance the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Antidepressant-like Effects : In animal models, (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine has shown potential antidepressant-like effects, suggesting its utility in treating mood disorders.

- Analgesic Properties : Some studies indicate that this compound may possess analgesic properties, potentially making it useful in pain management therapies.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant-Like Effects

In a controlled study involving rodents, administration of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy. The study concluded that the compound's mechanism might involve serotonergic pathways.

Case Study 2: Analgesic Activity

A separate investigation assessed the analgesic potential of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine using the hot plate test. Results indicated that the compound significantly increased pain threshold compared to control groups, suggesting its possible application in pain relief therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。